molecular formula C11H20ClNO2 B14388638 3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one CAS No. 89736-68-5

3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one

Cat. No.: B14388638
CAS No.: 89736-68-5
M. Wt: 233.73 g/mol
InChI Key: ZNHJRCMICXEHPO-UHFFFAOYSA-N
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Description

3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chlorinated octyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one typically involves the reaction of 1-chlorooctan-2-ol with an appropriate oxazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the chlorination of octanol followed by cyclization with an oxazolidinone derivative. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound is investigated for similar applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic properties, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects.

    Cycloserine: An antibiotic that also contains an oxazolidinone ring but has a different spectrum of activity.

Uniqueness

3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one is unique due to its specific chlorinated octyl group, which may confer distinct chemical and biological properties compared to other oxazolidinones. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

89736-68-5

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

3-(1-chlorooctan-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H20ClNO2/c1-2-3-4-5-6-10(9-12)13-7-8-15-11(13)14/h10H,2-9H2,1H3

InChI Key

ZNHJRCMICXEHPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCl)N1CCOC1=O

Origin of Product

United States

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